1,3-Diethyl-5,6-diaminouracil

Übersicht

Beschreibung

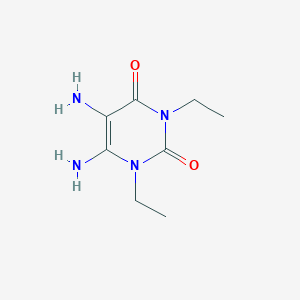

1,3-Diethyl-5,6-diaminouracil is an organic compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Diethyl-5,6-diaminouracil can be synthesized through a multi-step process. One common method involves the reaction of ethyl pyruvic acid with isocyanate to generate a precursor, which is then heated and reacted under alkaline conditions to produce the target compound . Another method involves the use of microwave-assisted reactions, which offer a simple and efficient one-step synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of controlled microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Diethyl-5,6-diaminouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis Routes

The compound can be synthesized through several methods:

- Cyclocondensation Reactions : Involving the reaction of uracil derivatives with other reagents to form xanthine derivatives .

- One-Pot Synthesis : This method has been utilized for the efficient synthesis of various xanthine derivatives using 1,3-diethyl-5,6-diaminouracil as a starting material .

Adenosine Receptor Ligands

This compound serves as a key intermediate in the development of adenosine receptor ligands. These ligands have significant implications in treating conditions such as asthma and other respiratory diseases. For example:

- Xanthine Derivatives : Compounds synthesized from this compound have shown promise as selective antagonists for adenosine receptors (A1 and A2A), which are crucial in regulating cardiovascular and neurological functions .

Antiproliferative Agents

Research indicates that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines. For instance:

- C6 Glioma Cells : Cadmium complexes formed with this compound have demonstrated significant antiproliferative effects against C6 glioma cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,3-diethyl-5,6-diaminouracil involves its interaction with specific molecular targets and pathways. It acts as an adenosine receptor antagonist, binding to adenosine receptors and inhibiting their activity. This interaction affects various physiological processes, including neurotransmission and cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Diethyl-5,6-diamino-1H-pyrimidine-2,4-dione

- 1,3-Diethyl-5,6-aminouracil

- 6-Amino-1,3-diethyluracil

Uniqueness: 1,3-Diethyl-5,6-diaminouracil is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Its ability to act as an adenosine receptor antagonist sets it apart from other similar compounds .

Biologische Aktivität

1,3-Diethyl-5,6-diaminouracil (DEDAU) is a compound of interest due to its potential biological activities, particularly as a xanthine derivative. This article explores its biological activity, focusing on its effects on cellular metabolism, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two ethyl groups at the 1 and 3 positions and amino groups at the 5 and 6 positions of the uracil ring. This modification enhances its interaction with various biological targets, particularly adenosine receptors.

1. Adenosine Receptor Antagonism

Research indicates that DEDAU acts as an antagonist at adenosine A2A receptors (A2AR). The A2AR plays a crucial role in various physiological processes, including immune response modulation and tumor growth regulation. Studies have shown that compounds with similar structures exhibit significant affinity for A2AR, which suggests that DEDAU may also possess this characteristic.

- Case Study : In a study involving A2AR antagonism, DEDAU was compared to other xanthine derivatives. It demonstrated a competitive inhibition profile against adenosine-induced signaling pathways in T cells, suggesting its potential utility in immunotherapy applications .

2. Effects on Cellular Metabolism

The compound has been evaluated for its impact on metabolic processes in adipocytes. In vitro studies using mouse preadipocyte cell lines (3T3-L1) showed that DEDAU influences glucose and fatty acid metabolism.

- Findings :

- Glucose Consumption : Cells treated with DEDAU exhibited increased glucose uptake compared to untreated controls.

- Lactate Production : Enhanced lactate production was observed, indicating an increase in glycolytic activity.

- Cytotoxicity Assessment : The compound showed no cytotoxic effects at varying concentrations (0.1 to 100 µM), making it a promising candidate for further development .

| Treatment Concentration (µM) | Glucose Consumption (mM) | Lactate Production (mM) | Cytotoxicity (LDH Release) |

|---|---|---|---|

| Control | 0.5 | 0.2 | Low |

| 0.1 | 0.8 | 0.4 | Low |

| 1 | 1.0 | 0.6 | Low |

| 10 | 1.5 | 0.8 | Low |

| 100 | 2.0 | 1.0 | Low |

3. Anti-Obesity Potential

Given its metabolic effects, DEDAU has been studied for potential anti-obesity properties. The modulation of lipid metabolism through enhanced glucose uptake and lactate production suggests that it could be beneficial in managing obesity-related conditions.

- Research Insight : In comparative studies with caffeine and other xanthine analogs, DEDAU showed superior metabolic modulation without inducing cytotoxicity .

Therapeutic Implications

The biological activities of DEDAU position it as a potential therapeutic agent in several areas:

- Immunotherapy : Its role as an A2AR antagonist may enhance T cell responses against tumors.

- Metabolic Disorders : The compound's ability to modulate glucose and lipid metabolism could make it a candidate for treating obesity and related metabolic syndromes.

Eigenschaften

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSUETCFMBIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404391 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52998-22-8 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3-Diethyl-5,6-diaminouracil in the synthesis of Istradefylline?

A: this compound (compound 7 in the paper) serves as a crucial building block in the synthesis of Istradefylline []. It reacts with (E)-3,4-dimethoxy cinnamoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and methylation to yield Istradefylline. The synthesis route highlights the importance of this diaminouracil derivative in constructing the core structure of Istradefylline.

Q2: Can you elaborate on the synthesis of this compound as described in the paper?

A: The paper outlines a synthetic route for this compound starting from N,N'-diethylurea and cyanoacetic acid []. The process involves a condensation reaction followed by cyclization to form a cyclic intermediate. This intermediate then undergoes nitrosation and subsequent reduction to yield the desired this compound. The authors report an overall yield of approximately 54% for this multi-step synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.